1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
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Overview
Description
1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and biological activity, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of 1-{2-[(2,5-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound displays high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT . These receptors and transporter play a crucial role in regulating mood, anxiety, and cognition.
Mode of Action
The compound interacts with its targets in a multimodal manner . It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, agonistic properties at 5-HT1A receptors, and potent inhibition of SERT . This means that it can both stimulate and inhibit the activity of these targets, depending on their type and function.
Biochemical Pathways
The compound’s interaction with its targets affects the serotonergic pathways in the brain . By inhibiting SERT, it increases the availability of serotonin in the synaptic cleft. Its agonistic and antagonistic actions on various 5-HT receptors further modulate the serotonergic signaling. These combined effects can lead to changes in mood, anxiety, and cognitive function.
Result of Action
The compound’s action results in significant increases in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can lead to improvements in mood and reductions in anxiety, making the compound potentially useful for the treatment of conditions like major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenyl sulfanylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with piperazine to form the intermediate compound.
Acidification: The intermediate compound is treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents at specific positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and depression.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is compared with other similar compounds such as 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine and 1-[2-(2,6-dimethylphenyl)sulfanylphenyl]piperazine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and biological activity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVREKGNSWJXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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